7-chloro-N-(3-fluorophenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of the compound 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects the modulation of growth factor signaling . This results in the disruption of several downstream pathways, including cell proliferation, apoptosis, angiogenesis, and cell migration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and cell migration .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives have been studied for their interactions with various enzymes and proteins
Cellular Effects
Some quinazolinone derivatives have been shown to have antiproliferative activity against various cancer cell lines
Molecular Mechanism
It is known that some quinazolinone derivatives act as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) pathway
Temporal Effects in Laboratory Settings
Some studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells over time .
Metabolic Pathways
It is known that some quinazolinone derivatives are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 3-fluoroaniline, which is then reacted with 7-chloro-4-quinazolinone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance yield and reduce reaction time. These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential to inhibit specific enzymes and proteins involved in cellular processes.
Medicine: It has shown promise as a lead compound in the development of anti-cancer drugs, particularly as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine
Uniqueness
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike gefitinib and erlotinib, which have additional substituents that enhance their solubility and bioavailability, this compound offers a simpler structure that can be further modified to enhance its pharmacological properties .
Properties
IUPAC Name |
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNCIQDDNNXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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